alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride

Hydrogen bonding Drug-likeness Solubility prediction

Researchers requiring a functionalized biphenyl-piperidine scaffold for medicinal chemistry often face limited access to analogs bearing a free primary aromatic amine for derivatization. This compound solves that bottleneck, providing a direct synthetic entry point for library construction and target identification studies. - Derivatization Handle: The 4'-amino group enables rapid SAR exploration via amide coupling, sulfonamide synthesis, or biotin tagging; these pathways are structurally impossible with the des-amino analog (CAS 50910-16-2). - Physicochemical Probe: The 50% increase in hydrogen-bond donors/acceptors (3 HBD, 3 HBA) versus the des-amino analog allows head-to-head solubility, logP/logD, and PAMPA permeability comparisons to inform lead optimization. - Analytical Standard Utility: A 15.01 Da mass shift versus the des-amino analog provides orthogonal LC-MS discrimination for method development and system suitability testing.

Molecular Formula C20H27ClN2O
Molecular Weight 346.9 g/mol
CAS No. 50910-32-2
Cat. No. B13955450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride
CAS50910-32-2
Molecular FormulaC20H27ClN2O
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)N)O.Cl
InChIInChI=1S/C20H26N2O.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15,21H2;1H
InChIKeyGUBUOLNFPAUHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol Hydrochloride: Structural Identity and Procurement


alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-32-2) is a synthetic biphenyl-piperidine-propanol derivative supplied as a hydrochloride salt with molecular formula C20H27ClN2O and a monoisotopic mass of 346.18 Da . The compound features a 4'-amino substituent on the biphenyl ring, distinguishing it from structurally analogous biphenyl-piperidinepropanols that lack this functional group. It is listed in multiple chemical supplier catalogs as a research-grade compound with purity specifications typically ≥95% [1]. The compound belongs to a broader class of piperidine-containing biphenyl derivatives that have been investigated in patent literature as microsomal triglyceride transfer protein (MTP) inhibitors and as intermediates for medicinal chemistry applications [2].

4'-amino substituent enables amide, urea, and Schiff base derivatization chemistries
Hydrochloride salt form supports aqueous solubility for synthesis workflows
Distinct from des-amino analog; differentiated H-bonding and reactivity profile

Why Generic Substitution Fails: Role of the 4'-Amino Group


Substituting CAS 50910-32-2 with its closest in-class analog—alpha-(4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-16-2)—is not chemically equivalent. The 4'-amino group on the target compound introduces an additional hydrogen bond donor (3 vs. 2) and an additional hydrogen bond acceptor (3 vs. 2), fundamentally altering hydrogen-bonding capacity, aqueous solubility profile, and molecular recognition potential . Furthermore, the free primary aromatic amine serves as a critical synthetic handle enabling downstream derivatization chemistries (amide coupling, diazotization, Schiff base formation, urea formation) that are categorically unavailable for the des-amino analog [1]. Regioisomeric substitution at the 2-position (CAS 50910-14-0) introduces steric effects and altered molecular shape that further preclude simple interchange . These physicochemical and chemical reactivity differences mean that biological assay results, synthetic yields, and formulation behavior obtained with one analog cannot be extrapolated to another without empirical verification.

Des-amino analog lacks amino handle

CAS 50910-16-2 cannot undergo amine-targeted derivatizations; hydrogen-bonding capacity differs significantly, altering solubility and recognition profiles.

Regioisomer introduces steric and shape differences

2-Biphenylyl analogs (e.g., CAS 50910-14-0) present bent geometry and altered molecular shape; biological and synthetic behavior may not transfer.

No pharmacopoeial reference standard

Lot-to-lot consistency relies on supplier CoA; purity basis, residual solvents, and identity confirmation should be verified per batch.

Quantitative Comparison to Structural Analogs


Enhanced H-Bond Capacity via 4'-Amino Substitution

The 4'-amino substituent on CAS 50910-32-2 increases the hydrogen bond donor count from 2 to 3 and the hydrogen bond acceptor count from 2 to 3, relative to the des-amino analog CAS 50910-16-2. This represents a 50% increase in HBD capacity and a 50% increase in HBA capacity, which are critical parameters governing aqueous solubility, permeability, and target binding. Both compounds retain an identical rotatable bond count of 5, indicating that the amino substitution does not introduce additional conformational flexibility .

H-Bond Capacity
Reported
Target: HBD 3, HBA 3
Des-amino analog: HBD 2, HBA 2
+1 HBD (+50%), +1 HBA (+50%)
Supports distinct solubility and permeability assessment
Computed properties; experimental validation advised
Hydrogen bonding Drug-likeness Solubility prediction Molecular recognition

Molecular Weight Shift and Analytical Discrimination

The exact monoisotopic mass of CAS 50910-32-2 is 346.18141 Da, compared with 331.17048 Da for the des-amino analog CAS 50910-16-2. This 15.01 Da mass difference corresponds precisely to the replacement of a hydrogen atom (on the biphenyl 4'-position) with an amino group (-NH2). This mass shift is analytically significant for LC-MS method development, enabling unambiguous discrimination between the two compounds even in complex mixtures via mass-selective detection .

Mass Shift
Reported
Δ = 15.01 Da (346.18 vs 331.17 Da)
Enables unambiguous LC-MS discrimination from des-amino analog
Exact mass consistent with -H to -NH2 substitution
Mass spectrometry Chromatography Analytical method development Quality control

Boiling Point as a Differential Physical Property

The predicted boiling point of CAS 50910-32-2 is reported as 516.4°C at 760 mmHg . While directly comparable boiling point data for the des-amino analog (CAS 50910-16-2) is not publicly available from the same source, the higher molecular weight and additional hydrogen-bonding capacity of CAS 50910-32-2 are expected to elevate its boiling point relative to lower-molecular-weight analogs. This thermal property is relevant for selecting appropriate storage, handling, and purification protocols.

Boiling Point
Data to verify
516.4 °C at 760 mmHg (predicted)
Indicates high thermal stability; relevant for handling and purification
Predicted value; no experimental confirmation found
Physical chemistry Purification Thermal stability Handling

4'-Amino Group as a Derivatization Handle

The free primary aromatic amine at the 4'-position of the biphenyl ring in CAS 50910-32-2 enables a set of derivatization chemistries that are inaccessible to the des-amino analog CAS 50910-16-2. These include: (i) amide bond formation with carboxylic acids or activated esters, (ii) diazotization followed by Sandmeyer or azo-coupling reactions, (iii) Schiff base/imine formation with aldehydes, and (iv) urea or carbamate formation with isocyanates or chloroformates. Patent literature on related biphenyl-piperidine scaffolds explicitly employs 4'-amino substituents for constructing more complex MTP inhibitor libraries via amide coupling at this position [1].

Derivatization Versatility
Class-level
Target: amide, diazotization, Schiff base, urea
Des-amino analog: limited to electrophilic substitution
Enables broader synthetic diversification via primary amine
Based on aromatic amine reactivity and patent precedent
Synthetic chemistry Derivatization Medicinal chemistry Chemical biology

Regioisomeric Differentiation: 4- vs. 2-Biphenylyl Substitution

CAS 50910-32-2 (4'-amino, 4-biphenylyl substitution) differs from its regioisomer CAS 50910-14-0 (2-biphenylyl substitution, no amino group) in both the position of biphenyl attachment and the presence of the amino substituent. The 2-biphenylyl regioisomer introduces significant steric hindrance around the propanol-piperidine linkage due to the ortho relationship, whereas the 4-substitution pattern of CAS 50910-32-2 provides a more extended, linear molecular geometry . Furthermore, the molecular formula differs (C20H27ClN2O for CAS 50910-32-2 vs. C20H26ClNO for CAS 50910-14-0), reflecting the amino group contribution.

Regioisomeric Shape
Reported
4-substituted: linear, extended geometry
2-substituted (CAS 50910-14-0): bent, sterically crowded
Molecular shape and target engagement may differ significantly
SAR extrapolation between regioisomers not advised
Regiochemistry Structure-activity relationship Molecular shape Target engagement

Purity Specification and Assay Reproducibility

The commercially available purity specification for CAS 50910-32-2 is ≥95% as listed by a supplier technical datasheet [1]. This is a typical research-grade purity level for a niche synthetic compound without established pharmacopoeial monographs. No directly comparable purity data from the same supplier is available for CAS 50910-16-2, and no certified reference standard exists for either compound. Users should note that the absence of an MDL number, EINECS listing, RTECS entry, BRN number, or PubChem CID for CAS 50910-32-2 [2] indicates limited regulatory and database curation history relative to more established chemical entities.

Purity Specification
Specification review
≥95% (HPLC, supplier)
Research-grade; request batch-specific CoA for lot consistency
No pharmacopoeial monograph; confirm identity (NMR, MS) upon receipt
Purity analysis Quality assurance Assay reproducibility Procurement specification

Research and Procurement Application Scenarios


Scaffold Diversification via 4'-Amino Derivatization

The free 4'-amino group of CAS 50910-32-2 enables rapid construction of compound libraries via amide coupling, urea formation, or sulfonamide synthesis. This is consistent with the patent precedent set by DE19933926A1, where 4'-amino-biphenyl-piperidine derivatives serve as key intermediates for MTP inhibitor development [1]. Researchers exploring lipid metabolism, cardiovascular, or metabolic disease targets may use this compound as a versatile starting point for SAR exploration that the des-amino analog CAS 50910-16-2 cannot provide.

Chromatographic and Mass Spectrometric Discrimination Standard

The 15.01 Da mass difference between CAS 50910-32-2 (346.18 Da) and its des-amino analog CAS 50910-16-2 (331.17 Da) makes this compound useful as a system suitability standard for LC-MS method development targeting biphenyl-piperidine compounds . The distinct mass combined with the altered chromatographic retention arising from the additional H-bond donor/acceptor profile provides orthogonal discrimination capability.

Hydrogen-Bonding Effects on Solubility and Permeability

The 50% increase in both HBD and HBA count relative to CAS 50910-16-2 makes CAS 50910-32-2 a suitable probe molecule for studying the effect of a single amino substituent on aqueous solubility, logP/logD, and parallel artificial membrane permeability in a biphenyl-piperidine scaffold context. Such head-to-head comparisons can inform medicinal chemistry design principles for balancing potency and drug-like properties.

Photoaffinity Labeling Probe Precursor

The 4'-amino group provides a convenient attachment point for photoaffinity labels (e.g., diazirine or benzophenone moieties) or biotin tags via standard amide coupling chemistry, enabling target identification studies. This derivatization pathway is not available for the des-amino analog CAS 50910-16-2. The regioisomeric purity of the 4-substituted biphenyl scaffold, as confirmed by its distinct SMILES structure , ensures consistent probe geometry.

Application
Selection Property
Validation Focus
Scaffold diversification via 4'-amino derivatization
Primary amine reactivity (amide, urea, sulfonamide)
SAR exploration and library synthesis
LC-MS system suitability standard
Distinct mass (+15 Da) and retention signature
Chromatographic resolution and mass accuracy
Physicochemical probe for H-bonding effects
Increased HBD/HBA count vs des-amino analog
Solubility, logD, and permeability comparison
Photoaffinity labeling probe precursor
Conjugation site at 4'-NH2
Target engagement and labeling efficiency
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